molecular formula C13H14N4O B2946338 N-{1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}prop-2-enamide CAS No. 2411199-90-9

N-{1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}prop-2-enamide

Cat. No.: B2946338
CAS No.: 2411199-90-9
M. Wt: 242.282
InChI Key: PPFYJXRZVHECIU-UHFFFAOYSA-N
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Description

N-{1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}prop-2-enamide is a compound that features a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The presence of the 1,2,3-triazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles . The general synthetic route involves the following steps:

Industrial Production Methods

Industrial production of N-{1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}prop-2-enamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-enamide group enhances its reactivity and potential for further functionalization .

Properties

IUPAC Name

N-[1-[4-(triazol-1-yl)phenyl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-3-13(18)15-10(2)11-4-6-12(7-5-11)17-9-8-14-16-17/h3-10H,1H2,2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFYJXRZVHECIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=N2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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